2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride is a useful research compound. Its molecular formula is C13H19Cl2N3O and its molecular weight is 304.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Science Applications
Facile Synthesis Approaches : A study demonstrated a one-pot synthetic method for a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, utilizing ethyl 2-cyanoacetate, pyrazole aldehydes, and various nitrostyrenes. This method highlighted the use of a common organocatalyst, inexpensive starting materials, and short reaction times, producing the desired products in good to excellent yields. Additionally, two compounds from this synthesis exhibited potential as fluorescence probes in biological imaging due to their emission in the redshift region (Banoji et al., 2022).
Catalytic Activity and Polymerization : Research into Zn(II) chloride complexes involving N,N-bis(1H-pyrazolyl-1-methyl)aniline and its derivatives showed that these complexes have a distorted tetrahedral geometry and demonstrated catalytic activity in the polymerization of methyl methacrylate, resulting in polymers with higher molecular weight and narrow polydispersity indices (Kim et al., 2012).
Antimicrobial Activity
Antimicrobial and Antifungal Properties : A variety of pyrazolyl based anilines, synthesized via the described methods, demonstrated significant antibacterial and antifungal activity against tested microbial strains and dermatophyte fungi. This suggests their potential utility in developing new antimicrobial agents (Banoji et al., 2022).
Mechanism of Action
Target of Action
Similar compounds such as pralsetinib (blu-667) have been found to be potent and selective inhibitors of the ret (c-ret) protein . The RET protein is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
For instance, Pralsetinib (BLU-667) inhibits the RET protein, thereby disrupting the signaling pathways it regulates .
Biochemical Pathways
These pathways are involved in various cellular processes, including cell growth and differentiation .
Pharmacokinetics
It is soluble in dmso, indicating potential bioavailability .
Result of Action
Based on the potential inhibition of the ret protein, it could potentially disrupt cell growth and differentiation .
Action Environment
It is known to be stable at room temperature and should be stored at 4°c .
Properties
IUPAC Name |
2-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.2ClH/c1-3-16-8-11(10(2)15-16)9-17-13-7-5-4-6-12(13)14;;/h4-8H,3,9,14H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXGKJYTFBXIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)COC2=CC=CC=C2N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.